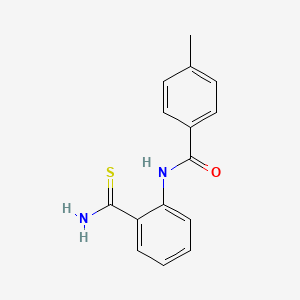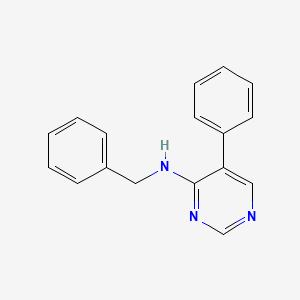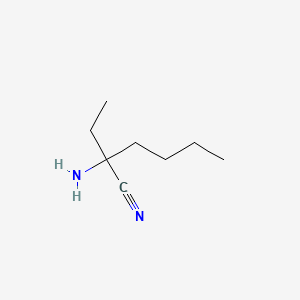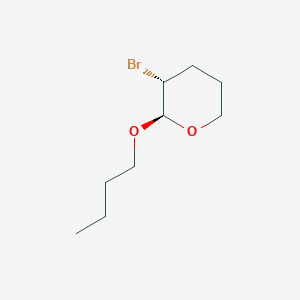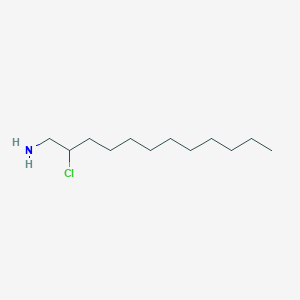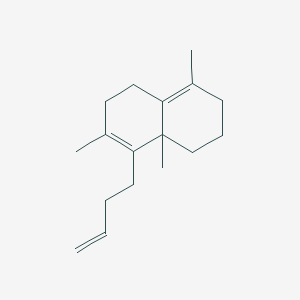![molecular formula C22H30N2O2 B14600977 1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene CAS No. 60692-68-4](/img/structure/B14600977.png)
1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene is an organic compound that belongs to the class of azoxybenzenes. These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring. Azoxybenzenes are known for their diverse chemical properties and applications in various fields such as materials science, organic synthesis, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene typically involves the following steps:
Formation of the Azoxy Group: The azoxy group can be introduced through the oxidation of an azo compound. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Substitution Reactions: The introduction of the 2-methylbutyl and pentyloxy groups can be carried out through nucleophilic substitution reactions. These reactions often require the presence of a base and suitable solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene can undergo various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro compounds.
Reduction: Reduction of the azoxy group can yield azo compounds or amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation Products: Nitro compounds.
Reduction Products: Azo compounds, amines.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
Materials Science: Used in the development of liquid crystals and organic semiconductors.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Investigated for its potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azoxy group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Azobenzenes: Compounds with an azo group (-N=N-) instead of an azoxy group.
Nitrobenzenes: Compounds with a nitro group (-NO2) attached to the benzene ring.
Aminobenzenes: Compounds with an amino group (-NH2) attached to the benzene ring.
Uniqueness
1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene is unique due to the presence of both the azoxy group and the specific substituents (2-methylbutyl and pentyloxy groups)
Properties
CAS No. |
60692-68-4 |
|---|---|
Molecular Formula |
C22H30N2O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
[4-(2-methylbutyl)phenyl]-oxido-(4-pentoxyphenyl)iminoazanium |
InChI |
InChI=1S/C22H30N2O2/c1-4-6-7-16-26-22-14-10-20(11-15-22)23-24(25)21-12-8-19(9-13-21)17-18(3)5-2/h8-15,18H,4-7,16-17H2,1-3H3 |
InChI Key |
JAIPSXHDAHUUOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CC(C)CC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


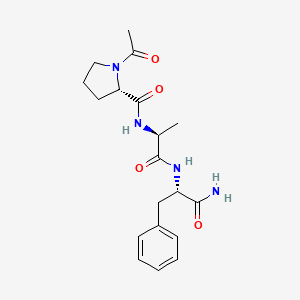
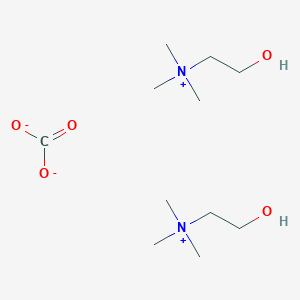
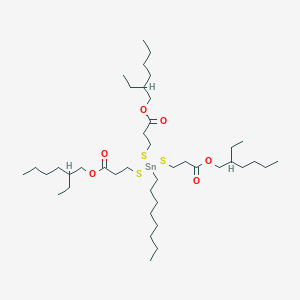
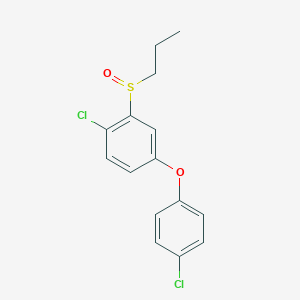
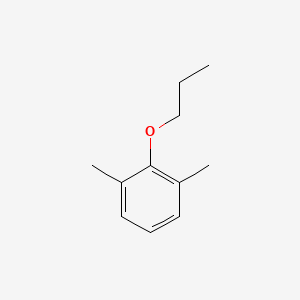

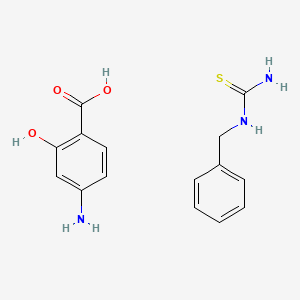
![3,4-Dimethyl-1-[(methylsulfanyl)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14600933.png)
